

Application Note: Stability-Indicating HPLC Assay for Chlorthalidone

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Compound of Interest

Compound Name: Chlorthalidone Impurity G

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Abstract

This application note details a validated stability-indicating high-performance liquid chromatography (HPLC) method for the quantitative determination of Chlorthalidone in bulk drug and pharmaceutical dosage forms. The method is proven to be specific, accurate, precise, and robust, capable of separating Chlorthalidone from its degradation products formed under various stress conditions. This protocol is intended for researchers, scientists, and drug development professionals involved in the quality control and stability testing of Chlorthalidone.

Introduction

Chlorthalidone is a thiazide-like diuretic used in the management of hypertension and edema. [1][2] A crucial aspect of pharmaceutical development and quality control is the establishment of a stability-indicating assay method. This method ensures that the analytical procedure can accurately measure the active pharmaceutical ingredient (API) in the presence of its degradation products, which may form during storage or manufacturing.[1] This application note is based on established methodologies and provides a comprehensive protocol for a stability-indicating HPLC assay for Chlorthalidone, in line with ICH guidelines.[3][4]

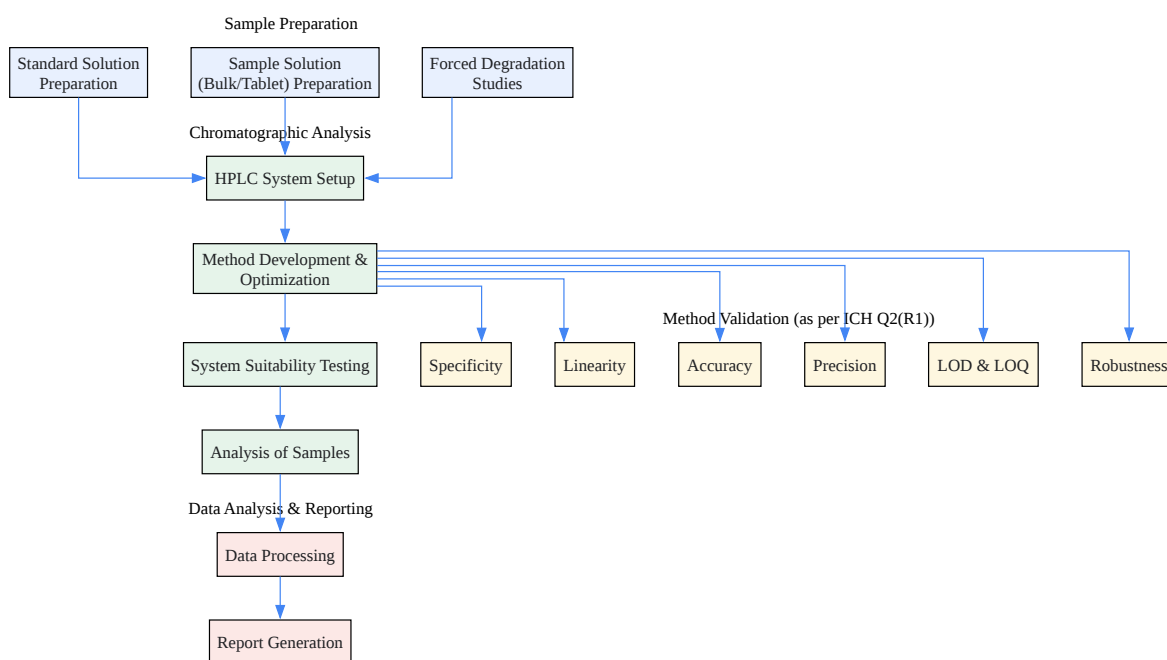
Chromatographic Conditions

A reversed-phase HPLC method has been developed and validated for the estimation of Chlorthalidone. The following chromatographic conditions are recommended for optimal separation and quantification.

Parameter	Recommended Conditions
Column	Phenomenex HyperClone C18 (250 x 4.6 mm, 5 µm) or equivalent[1][5]
Mobile Phase	Methanol: Acetonitrile: 20 mM Phosphate Buffer (pH 3.0) (30:10:60 v/v/v)[1][5]
Flow Rate	1.0 mL/min[1][3][5]
Detection Wavelength	241 nm[1][5]
Injection Volume	20 µL[3]
Column Temperature	Ambient[6]
Run Time	Approximately 15 minutes

Experimental Workflow

The following diagram illustrates the general workflow for the stability-indicating assay of Chlorthalidone.



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Caption: Experimental workflow for Chlorthalidone stability-indicating assay.

Protocols

Preparation of Solutions

Mobile Phase: Prepare a 20 mM solution of monobasic potassium phosphate and adjust the pH to 3.0 with orthophosphoric acid. Filter through a 0.45 µm membrane filter. Mix the filtered buffer with methanol and acetonitrile in the ratio of 60:30:10 (v/v/v) and degas.[1][5]

Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of Chlorthalidone reference standard and transfer to a 25 mL volumetric flask. Dissolve in and dilute to volume with methanol.[3][7]

Working Standard Solution (10 µg/mL): Dilute 1 mL of the standard stock solution to 100 mL with the mobile phase.[1]

Sample Preparation (Tablets): Weigh and finely powder 20 tablets. Transfer a quantity of powder equivalent to 10 mg of Chlorthalidone into a 100 mL volumetric flask. Add about 80 mL of methanol and sonicate for 10 minutes. Dilute to volume with methanol and filter. Dilute 1 mL of the filtrate to 10 mL with the mobile phase to obtain a final concentration of 10 µg/mL.[1]

Forced Degradation Studies

Forced degradation studies are performed to demonstrate the stability-indicating nature of the method.[8] Chlorthalidone has been found to be susceptible to degradation under acidic, alkaline, and oxidative conditions, while it is relatively stable under thermal and photolytic stress.[1][2]

Acid Degradation: To 1 mL of the standard stock solution, add 1 mL of 1N HCl. Reflux the solution at 60°C for 6 hours.[9] Cool and neutralize with 1N NaOH. Dilute to a final concentration of 10 µg/mL with the mobile phase.

Alkali Degradation: To 1 mL of the standard stock solution, add 1 mL of 1N NaOH. Reflux the solution at 60°C for 30 minutes.[8][10] Cool and neutralize with 1N HCl. Dilute to a final concentration of 10 µg/mL with the mobile phase.

Oxidative Degradation: To 1 mL of the standard stock solution, add 1 mL of 30% hydrogen peroxide. Keep the solution at 60°C for 30 minutes.[10][11] Dilute to a final concentration of 10 µg/mL with the mobile phase.

Thermal Degradation: Expose the solid drug substance to dry heat at 70°C for 48 hours.[\[12\]](#)
Prepare a 10 µg/mL solution in the mobile phase.

Photolytic Degradation: Expose the solid drug substance spread as a thin layer to direct sunlight for 7 days or in a photostability chamber.[\[1\]](#) Prepare a 10 µg/mL solution in the mobile phase.

Method Validation

The analytical method should be validated according to ICH Q2(R1) guidelines.[\[1\]](#)

Validation Parameter	Typical Acceptance Criteria
Specificity	The peak for Chlorthalidone should be pure and well-resolved from degradation products and excipients.
Linearity	A linear relationship between concentration and peak area with a correlation coefficient (r^2) \geq 0.999. [13]
Range	2-12 µg/mL [1] [5]
Accuracy (% Recovery)	98.0% to 102.0%
Precision (% RSD)	\leq 2.0%
Limit of Detection (LOD)	Signal-to-noise ratio of 3:1
Limit of Quantitation (LOQ)	Signal-to-noise ratio of 10:1
Robustness	Insignificant changes in results with small, deliberate variations in method parameters.

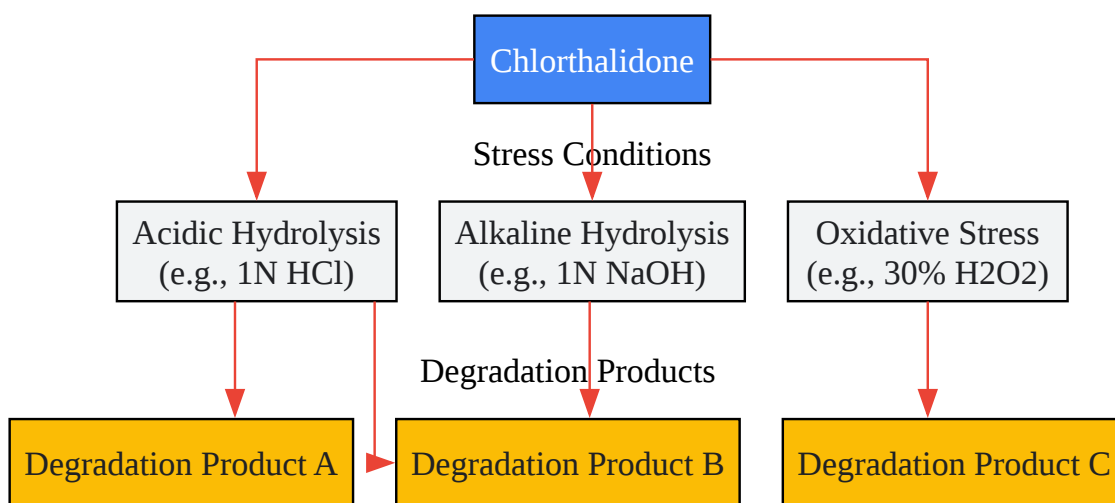
Results of Forced Degradation Studies

The following table summarizes the typical degradation behavior of Chlorthalidone under various stress conditions.

Stress Condition	% Degradation	Retention Time of Degradation Products (min)
Acid (1N HCl, 60°C, 6h)	~14% ^[9]	11.07, 13.9 ^[1]
Alkali (1N NaOH, 60°C, 30 min)	~15% ^[9]	11.49 ^[1]
Oxidative (30% H ₂ O ₂ , 60°C, 30 min)	~16% ^[9]	6.55 ^[1]
Thermal (Dry Heat, 70°C, 48h)	Stable	-
Photolytic (Sunlight, 7 days)	Stable	-

Degradation Pathway Overview

The degradation of Chlorthalidone primarily involves hydrolysis of the lactam ring under acidic and alkaline conditions.



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Caption: Chlorthalidone degradation under stress conditions.

Conclusion

The described HPLC method is a reliable and robust stability-indicating assay for Chlorthalidone. It is suitable for routine quality control analysis and stability studies of Chlorthalidone in bulk and pharmaceutical dosage forms. The method effectively separates the parent drug from its degradation products, ensuring accurate quantification.

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